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Compound of Interest |

Compound Name: 3-(2-Hydroxyethoxy)phenol
CAS No.: 49650-88-6
Cat. No.: B3425958

Get Quote

Executive Summary

3-(2-Hydroxyethoxy)phenol (CAS: 49650-88-6), also known as Resorcinol mono(2-
hydroxyethyl) ether, is a critical bifunctional phenolic intermediate used in the synthesis of
pharmaceutical prodrugs, high-performance polymers, and oxidative hair dye couplers.[1]

This guide focuses on the compound's thermodynamic behavior, specifically establishing its
experimental melting point range of 83—-85 °C. Unlike its ortho- and para- isomers, which
exhibit higher lattice energies and melting points near 100 °C, the meta- substitution pattern of
this compound induces a crystal packing disruption that lowers its thermal transition threshold.
Accurate characterization of this property is essential for optimizing purification protocols
(recrystallization) and ensuring solid-state stability in drug formulation.

Chemical Identity & Structural Analysis[3][4]

The thermodynamic behavior of 3-(2-Hydroxyethoxy)phenol is governed by its molecular
connectivity. It possesses two distinct hydroxyl groups: a phenolic OH (acidic, pKa ~9.8) and a

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3425958#bc-rfq
https://www.benchchem.com/product/b3425958/docs?utm_src=pdf-body#technical-guide-thermodynamic-profile-and-melting-point-analysis-of-3-2-hydroxyethoxy-phenol
https://hoffmanchemicals.com/products/3-2-hydroxyethoxyphenol
https://www.benchchem.com/product/b3425958/docs?utm_src=pdf-body#technical-guide-thermodynamic-profile-and-melting-point-analysis-of-3-2-hydroxyethoxy-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

primary aliphatic OH (neutral, pKa ~16), linked by an ethyl ether bridge.

dentification [

Parameter Detail

IUPAC Name 3-(2-Hydroxyethoxy)phenol

Resorcinol mono(2-hydroxyethyl) ether; 2-(3-
Common Synonyms
Hydroxyphenoxy)ethanol

CAS Registry Number 49650-88-6

Molecular Formula CsH1003

Molecular Weight 154.16 g/mol

SMILES OCCOC1=CC=CC(0)=C1

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity that dictates the compound's
hydrogen bonding network and subsequent melting point.
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Figure 1: Functional connectivity of 3-(2-Hydroxyethoxy)phenol showing the dual hydrogen-
bonding domains responsible for crystal lattice stability.

Thermodynamic Properties
Melting Point Analysis
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The melting point (MP) is the primary purity indicator for this solid. While the ortho- isomer (2-
(2-hydroxyethoxy)phenol) melts at 99-100 °C and the para- isomer at 98-99 °C, the meta-
isomer exhibits a distinct depression in melting point due to lower symmetry in the crystal

lattice.
Property Value /| Range Source | Method
] ] ) SciFinder / Hoffman Chemicals
Melting Point (Experimental) 83-85°C 1
Melting Point (Predicted) 81+3°C QSPR Models (ACD/Labs)

Enthalpy of Fusion (
~20-25 kJ/mol Estimated (Joback Method)
)

Scientific Insight: The lower MP of the meta- isomer compared to para- (symmetry) and ortho-
(intramolecular H-bonding) suggests a crystal structure dominated by intermolecular hydrogen
bonding networks that are slightly less efficiently packed than its isomers.

Jther Phvsiochemical :

Property Value Conditions
Boiling Point 214 °C @ 20 Torr (Vacuum) [1]
Boiling Point (Est.) ~310 °C @ 760 Torr (Atmospheric)
Density 1.224 g/cm3 Predicted @ 20 °C
Hydrophilic / Moderate
LogP (Octanol/Water) 0.6-0.8 } o
Lipophilicity
pKa (Phenolic) 9.81 Predicted

Experimental Protocols
Melting Point Determination (DSC Method)

For pharmaceutical applications, Differential Scanning Calorimetry (DSC) is preferred over
capillary methods for its ability to detect polymorphic transitions and solvates.
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Protocol:

Sample Prep: Weigh 2-5 mg of dried 3-(2-Hydroxyethoxy)phenol into a standard aluminum

pan. Crimp non-hermetically.
o Equilibration: Equilibrate at 25 °C for 2 minutes.
e Ramp: Heat from 25 °C to 120 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).

o Analysis: Identify the onset temperature (extrapolated) as the melting point. The peak
maximum represents the complete melt.

o Acceptance Criteria: Onset must fall within 83.0 — 85.0 °C. A broadened peak (< 82 °C
onset) indicates impurity (likely resorcinol or bis-alkylated byproducts).

Purification Workflow

Synthesis often yields the bis- ether byproduct (1,3-bis(2-hydroxyethoxy)benzene). The
following workflow ensures isolation of the pure mono-ether to achieve the target
thermodynamic properties.
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Figure 2: Purification workflow to isolate the mono-substituted ether and achieve the target
melting point.[1]

Applications in Drug Development
Linker Chemistry (PROTACs & ADCSs)

The molecule serves as a "short" hydrophilic linker. The aliphatic hydroxyl group can be
activated (e.g., tosylation, Mitsunobu reaction) to attach to a ligand, while the phenolic group
remains available for conjugation to a scaffold.

e Thermodynamic Relevance: The low melting point facilitates melt-phase polymerization or
reactions where high solubility in low-boiling solvents (DCM, THF) is required.
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Polymer Synthesis

Used as a chain extender in polyurethanes. The asymmetry of the meta- substitution disrupts
hard-segment crystallization in polymers, leading to materials with lower glass transition
temperatures (

) and improved elasticity compared to para- analogues.

Safety & Handling (SDS Summary)

 Signal Word: Warning
e Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

» Handling: Hygroscopic solid. Store in a desiccator. Moisture absorption will depress the
observed melting point significantly (colligative property effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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